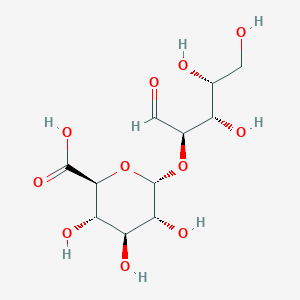

2-O-(Glucopyranosyluronic acid)xylose

Description

Structure

3D Structure

Properties

CAS No. |

17676-51-6 |

|---|---|

Molecular Formula |

C11H18O11 |

Molecular Weight |

326.25 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1 |

InChI Key |

CXXAVRBGWUSLRR-MHNDCQGXSA-N |

SMILES |

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

Other CAS No. |

17676-51-6 |

Synonyms |

2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 2-O-(glucopyranosyluronic acid)xylose GA-2X |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology

Precursor Biosynthesis: UDP-Glucuronic Acid and UDP-Xylose Pathways

The assembly of glucuronoxylan is dependent on a steady supply of activated sugar donors, primarily UDP-Glucuronic Acid (UDP-GlcA) and UDP-Xylose (UDP-Xyl). The biosynthesis of these crucial precursors begins with UDP-glucose (UDP-Glc). nih.govontosight.ai

The pathway involves two main enzymatic steps:

Formation of UDP-Glucuronic Acid: The cytosolic enzyme UDP-glucose dehydrogenase (UGD) catalyzes the NAD+-dependent oxidation of UDP-Glc to produce UDP-GlcA. nih.govnih.gov

Formation of UDP-Xylose: UDP-GlcA is then converted to UDP-Xyl through decarboxylation, a reaction catalyzed by UDP-glucuronic acid decarboxylase (UXS). nih.govontosight.aipnas.org UDP-Xyl is a critical precursor for the xylan (B1165943) backbone and is also known to feedback-inhibit the upstream enzyme UDP-Glc dehydrogenase. nih.gov

This two-step conversion from UDP-Glc is the primary route for producing the UDP-Xyl necessary for the synthesis of various plant cell wall polysaccharides, including xylan and xyloglucan. nih.govnih.gov

| Enzyme | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| UDP-glucose dehydrogenase (UGD) | Oxidation | UDP-glucose | UDP-Glucuronic Acid |

| UDP-glucuronic acid decarboxylase (UXS) | Decarboxylation | UDP-Glucuronic Acid | UDP-Xylose |

In plants like Arabidopsis thaliana, the synthesis of UDP-Xyl is managed by a family of UDP-Glucuronic Acid Decarboxylase (UXS) enzymes. nih.govnih.gov These isoforms exhibit distinct subcellular localizations, suggesting specialized roles in providing UDP-Xyl for various xylosylation events. nih.govproquest.com

The six UXS isoforms in Arabidopsis are categorized into two main types based on their location:

Golgi-localized: AtUXS1, AtUXS2, and AtUXS4 are membrane-bound proteins located in the Golgi apparatus. nih.govnih.gov

Cytosolic: AtUXS3, AtUXS5, and AtUXS6 are soluble proteins found in the cytosol. nih.govnih.gov

Research indicates that the cytosolic UXS isoforms play a more significant role in xylan biosynthesis. nih.govnih.gov Studies using triple mutants (uxs3 uxs5 uxs6) showed an "irregular xylem" phenotype and a decrease in xylose levels, confirming that UDP-Xyl produced by cytosolic UXS is crucial for xylan synthesis. nih.gov In contrast, a triple mutant of the Golgi-localized isoforms (uxs1 uxs2 uxs4) did not show any obvious phenotype. nih.gov This suggests that cytosolic UDP-Xyl is transported into the Golgi for use by xylosyltransferases. researchgate.net

Glycosyltransferase Activity in the Formation of Glucuronoxylans

The assembly of the glucuronoxylan polysaccharide occurs within the Golgi apparatus. ontosight.ai This complex process is orchestrated by several families of glycosyltransferases (GTs) that work together to first build the xylan backbone and then add specific side-chain decorations. ontosight.aiusp.br

The backbone of glucuronoxylan consists of a linear chain of β-(1,4)-linked xylosyl residues. usp.brnih.gov The elongation of this backbone is carried out by xylosyltransferases (XylTs). oup.com Genetic and biochemical studies in Arabidopsis have identified members of the GT43 and GT47 families as essential for this process. usp.brgenbreedpublisher.com

Key proteins involved include:

GT43 Family: IRX9 and IRX14, along with their homologs IRX9-L and IRX14-L, are critical for backbone elongation. usp.brnih.govresearchgate.net These proteins are believed to form two functionally non-redundant groups that operate cooperatively. nih.govoup.comtandfonline.com Evidence suggests they may form a protein complex to achieve the successive addition of xylose units. oup.comresearchgate.net

GT47 Family: IRX10 and its homolog IRX10-L also possess xylan xylosyltransferase activity and are essential for backbone synthesis. usp.brresearchgate.net

Mutations in these genes lead to plants with severe growth defects, reduced xylan content, and decreased xylosyltransferase activity. usp.br

The defining feature of 2-O-(Glucopyranosyluronic acid)xylose is the attachment of a glucuronic acid (GlcA) residue to the O-2 position of a xylose unit in the xylan backbone. nih.govresearchgate.net This specific branching is catalyzed by glucuronosyltransferases. In Arabidopsis, these enzymes belong to the GT8 family and are known as GUX (Glucuronic Acid Substitution of Xylan) proteins. pnas.orgtubitak.gov.tr

The GUX1 protein has been identified and biochemically characterized as being responsible for adding the glucuronosyl substituent from the UDP-GlcA donor onto the xylan backbone. pnas.orgtubitak.gov.tr This substitution occurs approximately once every eight xylose residues in Arabidopsis. nih.govnih.gov

Methylation of Glucuronic Acid Residues

After the GlcA residue is attached to the xylan backbone, it often undergoes a further modification: methylation. This process, which creates 4-O-methylglucuronic acid (MeGlcA), is a critical step in the final maturation of the glucuronoxylan polymer. nih.govnih.gov

The methylation of the GlcA side chains is catalyzed by Glucuronoxylan Methyltransferases (GXMTs). nih.govtubitak.gov.tr Research in Arabidopsis has shown that this methylation occurs after the GlcA has been incorporated into the growing xylan chain, not at the nucleotide sugar level (UDP-GlcA). nih.govpnas.org

Key characteristics of this process include:

Enzyme Family: The responsible enzyme, AtGXMT1, is a member of the Domain of Unknown Function (DUF) 579 protein family. nih.govpnas.orgnih.gov

Mechanism: GXMT1 specifically transfers a methyl group from the donor molecule S-adenosyl-l-methionine (SAM) to the O-4 position of the α-D-glucopyranosyluronic acid residue. nih.govresearchgate.netpnas.org

Location: This enzymatic activity is localized to the Golgi apparatus, consistent with the site of xylan synthesis. nih.govresearchgate.netnih.gov

Cofactors: Biochemical characterization shows that the recombinant GXMT1 enzyme requires a divalent cation, specifically Co2+, for optimal activity in vitro. nih.govpnas.orgnih.gov

| Enzyme Type | Enzyme Example(s) | Function | Location |

|---|---|---|---|

| Xylosyltransferase | IRX9, IRX10, IRX14 (GT43/GT47) | Elongation of β-(1,4)-xylan backbone | Golgi Apparatus |

| Glucuronosyltransferase | GUX1 (GT8) | Adds GlcA side chains at O-2 of xylose | Golgi Apparatus |

| Glucuronoxylan Methyltransferase | GXMT1 (DUF579) | Methylates GlcA at the 4-O position | Golgi Apparatus |

Subcellular Localization of Biosynthetic Enzymes within Plant Cells

The biosynthesis of this compound, a key structural component of glucuronoxylan, is a spatially organized process occurring within the endomembrane system of plant cells. Research has conclusively identified the Golgi apparatus as the central site for the synthesis of xylan and its subsequent modifications, including the addition of glucuronic acid residues. nih.govusp.brmdpi.comontosight.ai This compartmentalization ensures the coordinated action of various enzymes and the availability of necessary substrates for the construction of this complex hemicellulose.

The synthesis of the xylan backbone and the addition of its side chains are carried out by a suite of enzymes, primarily glycosyltransferases, that are anchored as Type II membrane proteins in the Golgi membranes. usp.br Their catalytic domains face the Golgi lumen, where the assembly of the polysaccharide takes place. usp.br

Localization in the Golgi Apparatus

The Golgi apparatus in plants is a dynamic collection of flattened membrane-bound sacs called cisternae, organized into stacks. It is within this organelle that the enzymes responsible for synthesizing the glucuronoxylan polymer are located. mdpi.comnih.gov The process requires the import of nucleotide sugar substrates from the cytosol into the Golgi lumen, where the enzymes catalyze the formation of the polysaccharide. researchgate.net

Key enzyme classes involved in the biosynthesis of this compound and their confirmed or putative localization to the Golgi apparatus are detailed below.

Key Enzymes and Their Subcellular Localization:

| Enzyme Class | Specific Enzyme/Protein Family | Function | Subcellular Localization | References |

| Glucuronyltransferases | Glucuronic acid substitution of xylan (GUX) proteins (e.g., GUX1, GUX2 in Arabidopsis; OsGUX1 in rice) | Catalyzes the transfer of glucuronic acid from UDP-Glucuronic acid to the xylan backbone. | Golgi apparatus | nih.govoup.com |

| Xylan Synthase Complex (XSC) | IRREGULAR XYLEM (IRX) proteins (e.g., IRX9, IRX10, IRX14) | Elongation of the β-(1,4)-linked xylose backbone. | Golgi apparatus | nih.govnih.govfrontiersin.org |

| Glucuronoxylan Methyltransferases | GXMT/GXM proteins (DUF579 domain family) | Methylation of the glucuronic acid side chains. | Golgi apparatus | nih.govfrontiersin.org |

| Substrate Transporters | UDP-Xylose Transporters (UXT) | Transport of UDP-Xylose from the cytosol into the Golgi lumen. | Golgi apparatus | mdpi.com |

| Substrate Synthesis Enzymes | UDP-Xylose Synthase (UXS) / UDP-Glucuronic Acid Decarboxylase (UDP-GlcA-DC) | Synthesis of UDP-Xylose from UDP-Glucuronic acid. | Cytosol and Golgi apparatus (different isoforms) | usp.brnih.gov |

Sub-Golgi Localization and Functional Domains

More detailed studies have revealed that the biosynthetic machinery may be further organized into specific subdomains within the Golgi stack. This spatial arrangement suggests a highly regulated assembly line for polysaccharide synthesis.

In the developing protoxylem tracheary elements of Arabidopsis, quantitative immuno-transmission electron microscopy has provided insights into the precise location of these enzymes. The xylan backbone biosynthetic protein IRX9 was found to be most abundant in the medial cisternae of the Golgi stack. nih.gov In contrast, the resulting xylan polymer product accumulates in the swollen margins of the trans cisternae and the Trans-Golgi Network (TGN), indicating a directional flow of synthesis and packaging for secretion to the cell wall. nih.gov

Early cell fractionation studies in etiolated pea epicotyls also support the concept of sub-Golgi organization. These studies showed that the glucuronyltransferase responsible for adding the glucuronic acid side-chains was primarily concentrated in the low-density membranes of the Golgi apparatus, while xylosyltransferases involved in backbone synthesis were distributed across multiple Golgi subfractions. oup.com

This evidence supports a model where different enzymatic steps in glucuronoxylan biosynthesis are localized to distinct cisternae, moving from cis to trans, allowing for a sequential and orderly construction of the final polysaccharide.

Sub-Golgi Localization of Xylan Biosynthetic Components in Arabidopsis Protoxylem:

| Component | Location within Golgi Stack | Implied Function | Reference |

| IRX9 Protein (Backbone Synthesis) | Medial Cisternae | Polymer backbone elongation | nih.gov |

| Xylan Product | Trans Cisternal Margins and Trans-Golgi Network (TGN) | Polymer accumulation and packaging for secretion | nih.gov |

The synthesis of the activated sugar donor, UDP-xylose, also shows compartmentalization. Different isoforms of UDP-Xylose Synthase (UXS), the enzyme that converts UDP-glucuronic acid to UDP-xylose, exist in both the cytosol and as membrane-bound proteins within the Golgi apparatus. usp.brnih.gov This dual localization suggests that distinct pools of UDP-xylose may be utilized for different xylosylation events. nih.gov The UDP-glucuronic acid substrate for the GUX enzymes is transported into the Golgi lumen by specific, yet to be fully identified, transporters. usp.brresearchgate.net

Enzymatic and Chemical Degradation Studies

Susceptibility and Resistance to Acid Hydrolysis

Studies on the acid hydrolysis of hardwoods have revealed a biphasic kinetic model for xylan (B1165943) degradation. An initial, more rapid phase hydrolyzes 60-70% of the xylan, followed by a significantly slower phase for the remaining, more resistant portion. usda.gov This resistance is partly attributed to the steric hindrance and chemical nature of the glucuronic acid substitutions. The α-1,2-glycosidic linkage between the glucuronic acid and the xylose unit is itself relatively resistant to acid cleavage compared to the β-1,4 linkages of the xylan backbone. The cleavage of glycosidic bonds via acid hydrolysis is a chemical technique used to break down the lignocellulosic matrix. mdpi.com The rate of this reaction is dependent on variables such as temperature, acid concentration, and substrate composition. mdpi.com While dilute acid treatment is effective for solubilizing the hemicellulose fraction, conditions that are harsh enough to cleave the glucuronic acid side chains often lead to the degradation of the released xylose into by-products like furfural (B47365). usda.govtuhh.de Therefore, the inherent resistance of the 2-O-(Glucopyranosyluronic acid)xylose linkage to acid hydrolysis presents a challenge for achieving selective and high-yield fractionation of hemicellulose into its constituent monomers.

Enzymatic Hydrolysis of this compound Linkages

Enzymatic hydrolysis offers a highly specific and efficient alternative to chemical methods for cleaving the this compound linkage. This process is primarily mediated by a class of enzymes known as α-D-glucuronidases.

Alpha-D-glucuronidases (EC 3.2.1.139) are hydrolases that specifically catalyze the cleavage of the α-1,2 glycosidic bond between D-glucuronic acid (or its 4-O-methyl ether) and a D-xylose residue in xylo-oligosaccharides or polymeric xylan. wikipedia.orgmegazyme.com These enzymes belong to several Glycoside Hydrolase (GH) families, including GH4, GH67, and GH115, with each family exhibiting distinct substrate specificities. nih.govsci-hub.se

The substrate specificity of these enzymes is a critical aspect of their function. Most α-glucuronidases, particularly those in the GH67 family, preferentially act on aldouronic acids, which are xylo-oligosaccharides where the glucuronic acid is attached to the terminal non-reducing xylose residue. nih.govmegazyme.com In contrast, enzymes in the GH115 family are unique in their ability to remove glucuronic acid side chains from internal regions of the xylan polymer. sci-hub.se This distinction is crucial for the complete degradation of complex glucuronoxylan structures.

Kinetic studies provide quantitative insight into substrate specificity. For example, an α-glucuronidase isolated from snail acetone (B3395972) powder demonstrated broad substrate specificity but with clear preferences. nih.gov The enzyme showed the highest activity towards the synthetic substrate p-nitrophenyl α-D-glucopyranosyluronic acid (PNP-GA), but was also active on the naturally occurring aldobiouronic acid, 2-O-α-D-glucopyranosyluronic acid-D-xylose (GA-2X), and its methylated form, 2-O-(4-O-methyl-α-D-glucopyranosyluronic acid)-D-xylose (MeGA-2X). nih.gov The kinetic parameters highlight the enzyme's lower affinity (higher Kₘ) for the methylated substrate compared to its non-methylated counterpart. nih.gov

| Substrate | Abbreviation | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) |

| p-nitrophenyl α-D-glucopyranosyluronic acid | PNP-GA | 0.13 | 3.21 |

| 2-O-α-D-glucopyranosyluronic acid-D-xylose | GA-2X | 0.33 | 0.089 |

| 2-O-(4-O-methyl-α-D-glucopyranosyluronic acid)-D-xylose | MeGA-2X | 17.6 | 0.094 |

Data sourced from a study on α-glucuronidase from snail acetone powder. nih.gov

The complete enzymatic degradation of glucuronoxylan into its constituent monosaccharides is a complex process that requires the synergistic action of multiple enzymes. nih.gov Alpha-glucuronidases work in concert with backbone-degrading enzymes, primarily endo-β-1,4-xylanases (EC 3.2.1.8) and β-xylosidases (EC 3.2.1.37). nih.gov

The generally accepted model for this synergistic interaction involves a sequential process:

Action of Endo-xylanases : These enzymes randomly cleave the internal β-1,4-xylosidic linkages of the xylan backbone. This action breaks down the long polysaccharide chain into shorter, soluble xylo-oligosaccharides, some of which are still decorated with glucuronic acid side chains. nih.gov This step is crucial because many α-glucuronidases are more active on these shorter, decorated oligomers than on the intact polymeric xylan. nih.govsci-hub.se

Action of Alpha-glucuronidases : The α-glucuronidases then cleave the α-1,2-linked glucuronic acid side chains from the xylo-oligosaccharides produced by the xylanases. sci-hub.se This "de-branching" step is essential as the side chains can sterically hinder the action of β-xylosidases. nih.gov

Action of Beta-xylosidases : Once the side chains are removed, β-xylosidases can efficiently act on the unbranched xylo-oligosaccharides. These enzymes cleave xylose units from the non-reducing end of the oligomers, completing the hydrolysis to monomeric xylose. nih.gov

The analysis of products from the enzymatic hydrolysis of glucuronoxylan is essential for understanding reaction pathways and enzyme specificity. The process yields a complex mixture of products, including various aldouronic acids (such as 2-O-(glucopyranosyluronic acid)xylobiose and -xylotriose), unbranched xylo-oligosaccharides of different lengths, and the final monomers, xylose and glucuronic acid. nih.gov

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of these degradation products. wsenetwork.org Different HPLC setups, often using columns designed for carbohydrate analysis and refractive index detection, can effectively resolve the mixture of monosaccharides and oligosaccharides generated during hydrolysis. tuhh.de

The catalytic mechanism of α-glucuronidases, like other glycoside hydrolases, involves acid-base catalysis to cleave the glycosidic bond. These enzymes typically follow either a retaining or an inverting mechanism, depending on the GH family, which results in the anomeric carbon of the released glucuronic acid having the same (retaining) or opposite (inverting) stereochemistry as the substrate. A detailed mechanistic study of a novel GH115 α-glucuronidase identified two conserved aspartate residues as key catalytic amino acids. One residue (Asp303) is proposed to act as the proton donor, while the other (Asp177) is thought to activate the nucleophilic water molecule, consistent with a single-displacement inverting mechanism. chemrxiv.org

Degradation in Biomass Processing and Lignocellulose Biorefineries

In the context of lignocellulosic biorefineries, which aim to convert plant biomass into biofuels, biochemicals, and other value-added products, the degradation of hemicellulose is a critical step. mdpi.comnih.gov The this compound linkage is of particular importance because the glucuronic acid side chains significantly contribute to biomass recalcitrance. cam.ac.uk These acidic decorations are believed to increase the hydrophilicity of xylan, strengthen its binding to cellulose (B213188) microfibrils, and form cross-links with lignin (B12514952), thereby shielding the cellulose from attack by cellulolytic enzymes. cam.ac.uknih.gov

Consequently, the removal of these glucuronic acid substituents is a key strategy to improve the efficiency of biomass saccharification. cam.ac.uk Research using mutant Arabidopsis plants lacking glucuronic acid branches on their xylan showed a dramatic increase in the release of fermentable sugars. Specifically, the mutant biomass released 30% more glucose and over 700% more xylose during enzymatic saccharification without any harsh chemical pretreatment. cam.ac.uk This highlights the substantial barrier presented by the glucuronic acid side chains.

In industrial settings, the degradation of this linkage is typically achieved through a combination of pretreatment and enzymatic hydrolysis. Pretreatment methods, such as dilute acid or steam explosion, aim to disrupt the complex lignocellulose structure and increase the accessibility of polysaccharides to enzymes. nih.govnih.gov Following pretreatment, cocktails of enzymes containing xylanases and α-glucuronidases are used to deconstruct the hemicellulose fraction. flinders.edu.au Developing cost-effective enzyme cocktails and optimizing their synergistic interactions are major areas of research aimed at overcoming the challenges of efficient biomass conversion and making lignocellulosic biorefineries economically viable. nih.govflinders.edu.au

Advanced Synthetic Methodologies

Chemical Synthesis of 2-O-(Glucopyranosyluronic acid)xylose and its Regioisomers

Purely chemical methods offer a high degree of control for the synthesis of aldobiouronic acids. The synthesis of 2-O-(β-D-Glucopyranosyluronic Acid)-D-xylopyranose has been achieved through the condensation of appropriately protected monosaccharide units. lookchem.com A key step in this process involves the reaction of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate with a xylose derivative where only the C2 hydroxyl group is available for reaction, such as methyl 3,5-O-isopropylidene-D-xyloside. lookchem.com Following the coupling reaction, deprotection steps (deacetylation and hydrolysis) yield the final disaccharide. lookchem.com

Furthermore, the stereoselective synthesis of all three regioisomers—2-O-(α-D-glucopyranosyluronic acid)-D-xylose, 3-O-(α-D-glucopyranosyluronic acid)-D-xylose, and 4-O-(α-D-glucopyranosyluronic acid)-D-xylose—has been accomplished to facilitate studies on enzyme specificity, such as that of α-glucuronidase. nih.gov

Controlling the stereochemistry of the glycosidic bond is one of the most critical aspects of disaccharide synthesis. The formation of the desired anomer (α or β) is dictated by the glycosylation strategy employed.

Neighboring Group Participation : The presence of a participating protecting group, such as an acetyl group, at the C2 position of the glucuronic acid donor typically leads to the formation of a 1,2-trans-glycosidic bond (a β-linkage in the case of glucose derivatives). The acetyl group forms a cyclic acetoxonium ion intermediate, which blocks one face of the sugar ring, forcing the incoming xylose acceptor to attack from the opposite face.

Solvent Effects and Promoters : The choice of solvent and promoter can significantly influence the stereochemical outcome. Non-participating solvents are often used when a 1,2-cis linkage is desired.

Table 1: Key Components in Stereoselective Synthesis of this compound

| Component | Example | Role in Synthesis |

|---|---|---|

| Glycosyl Donor | Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate | Provides the glucuronic acid unit and an anomeric leaving group for the glycosylation reaction. lookchem.com |

| Glycosyl Acceptor | Methyl 3,5-O-isopropylidene-D-xyloside | Provides the xylose unit with a selectively exposed hydroxyl group (at C2) for linkage formation. lookchem.com |

| Protecting Groups | Acetyl, Isopropylidene | Prevents unwanted side reactions at other hydroxyl groups and can direct the stereochemical outcome. lookchem.com |

| Promoter/Catalyst | Silver oxide / Drierite | Activates the glycosyl donor to facilitate the formation of the glycosidic bond. lookchem.com |

Structural analogs of the parent disaccharide are vital for probing biological systems. The most common analog is the 4-O-methylated version, as glucuronoxylans in hardwoods are typically substituted with 4-O-methyl-d-glucuronic acid (MeGlcA). nih.govnih.gov Chemical synthesis approaches for these analogs follow similar glycosylation strategies, but start with a pre-methylated glucuronic acid donor. lookchem.com

Beyond methylation, other structural analogs have been synthesized to serve as chemical probes. For example, 2-azide-xylose (2-Az-Xyl), an analog of the xylose component, was chemically synthesized to investigate its effects on glycosaminoglycan (GAG) biosynthesis. nih.gov The synthesis of such analogs often involves multi-step procedures starting from commercially available sugars, introducing the desired functionality (like an azide (B81097) group) through a series of protection, activation, and substitution reactions. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis to construct complex oligosaccharides. nih.gov This approach is particularly powerful for creating larger oligosaccharides that incorporate the this compound unit. A common strategy involves the enzymatic or chemical generation of a xylo-oligosaccharide backbone, followed by the specific addition of glucuronic acid using a glycosyltransferase. nih.gov

An alternative chemo-enzymatic pathway has been developed to transform 4-O-methylglucuronic acid-containing xylo-oligosaccharides, which can be isolated from natural sources like beechwood, into functionalized monomers for polymerization. acs.orgaalto.fi This process involves enzymatic hydrolysis of the natural polymer, followed by chemical modifications to introduce clickable functionalities like azides and alkynes. acs.orgaalto.fi

Glycosynthases are engineered glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. ilo.orgnih.gov These enzymes are created by mutating the catalytic nucleophile of a retaining glycosidase. researchgate.net They utilize activated sugar donors, typically glycosyl fluorides, to transfer a sugar moiety to an acceptor molecule with high precision. nih.gov

In the context of building structures containing the target disaccharide, glycosynthases are particularly useful for creating the xylo-oligosaccharide backbone. nih.gov By using a glycosynthase, xylose units can be ligated in a controlled manner to produce xylo-oligosaccharides of a specific length (e.g., up to dodecasaccharides). nih.gov This enzymatically synthesized backbone then serves as the acceptor for the subsequent enzymatic addition of the glucuronic acid residue. nih.gov This method avoids the complex protection-deprotection schemes required in multi-step chemical synthesis of oligosaccharides.

The final and most specific step in many chemo-enzymatic strategies is the incorporation of the glucuronic acid unit onto the xylose backbone using a glycosyltransferase. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor (e.g., UDP-glucuronic acid) to an acceptor molecule.

For example, the xylan (B1165943) glucuronosyltransferase GUX3 from Arabidopsis thaliana has been used to install a glucuronic acid substituent onto a chemo-enzymatically synthesized xylo-dodecasaccharide. nih.gov This reaction specifically forms the α-(1→2)-linkage, creating the desired aldobiouronic acid unit within a larger, well-defined oligosaccharide structure. nih.gov This approach provides access to complex oligosaccharide standards that are difficult to obtain by other means and are essential for studying xylan-modifying enzymes. nih.gov

Enzymes are also used to achieve the opposite reaction: the specific release of the uronic acid moiety. For instance, α-glucuronidases are enzymes that specifically cleave the α-1,2-linked 4-O-methyl-d-glucuronic acid from xylo-oligosaccharides. nih.govresearchgate.net

Table 2: Enzymes in the Chemo-Enzymatic Synthesis of Glucuronoxylans

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| Glycosynthase | (Not specified) | Catalyzes the formation of β-(1→4)-xylosidic linkages to build the xylo-oligosaccharide backbone. nih.gov |

| Glycosyltransferase | GUX3 (Glucuronosyltransferase) | Transfers glucuronic acid from UDP-GlcA to the C2 position of a xylose residue in an oligosaccharide. nih.gov |

| Glycoside Hydrolase | α-Glucuronidase | Specifically hydrolyzes the α-(1→2) linkage between glucuronic acid (or MeGlcA) and xylose. nih.govnih.govresearchgate.net |

| Glycoside Hydrolase | β-Xylanase | Hydrolyzes the β-(1→4)-xylose backbone of xylan to produce smaller xylo-oligosaccharides. acs.orgmdpi.com |

Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are indispensable for the structural analysis of complex carbohydrates like 2-O-(Glucopyranosyluronic acid)xylose. By examining the interaction of the molecule with electromagnetic radiation, these methods reveal a wealth of structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of oligosaccharides in solution. Through various one-dimensional and two-dimensional experiments, it is possible to determine the sequence of monosaccharides, the position and configuration of glycosidic linkages, and the conformation of the molecule.

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For this compound, the anomeric protons (H-1 of each residue) are particularly diagnostic, as their chemical shifts and coupling constants (³J(H1,H2)) indicate the stereochemistry (α or β) of the glycosidic linkage. The spectrum of this disaccharide is complex due to the overlap of non-anomeric proton signals in the 3.0-4.0 ppm region. nih.gov The chemical shifts are sensitive to factors such as temperature and solvent. nih.gov The anomeric proton of the β-D-glucuronic acid residue is expected to appear as a doublet at approximately 4.5-4.7 ppm, while the anomeric proton of the D-xylose residue will show signals corresponding to its α and β anomers. nih.govchemicalbook.com

| Proton | Glucuronic Acid Residue (GlcA) | Xylose Residue (Xyl) |

|---|---|---|

| H-1 | ~4.65 (d) | ~5.20 (α), ~4.60 (β) |

| H-2 | ~3.40 (dd) | ~3.80 (dd) |

| H-3 | ~3.60 (t) | ~3.65 (t) |

| H-4 | ~3.75 (t) | ~3.70 (m) |

| H-5 | ~3.85 (d) | ~3.40 (dd), ~3.95 (dd) |

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The chemical shifts of the anomeric carbons (C-1) are indicative of the linkage configuration, typically appearing between 95 and 110 ppm. The C-2 signal of the xylose residue is expected to be shifted downfield compared to unsubstituted xylose, confirming its position as the glycosylation site. researchgate.net The presence of the carboxyl group (C-6) in the glucuronic acid residue is confirmed by a signal in the 175-180 ppm region. hmdb.ca

| Carbon | Glucuronic Acid Residue (GlcA) | Xylose Residue (Xyl) |

|---|---|---|

| C-1 | ~104.0 | ~93.0 (α), ~97.5 (β) |

| C-2 | ~74.0 | ~81.0 (linkage site) |

| C-3 | ~76.0 | ~74.5 |

| C-4 | ~72.0 | ~70.0 |

| C-5 | ~76.5 | ~62.0 |

| C-6 | ~176.0 | - |

Two-dimensional (2D) NMR experiments are essential to overcome signal overlap and unambiguously assign all proton and carbon signals. globalsciencebooks.info

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of the carbon atom attached to each proton. hmdb.ca

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a single sugar residue's spin system. researchgate.net It is used to trace the connectivity from the anomeric proton to all other protons within that monosaccharide unit, effectively separating the signals of the glucuronic acid and xylose residues. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure. Crucially, it reveals through-space correlations between protons on different residues, such as between H-1 of the glucuronic acid and H-2 of the xylose, which confirms the (1→2) glycosidic linkage. uu.nl

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. scispace.com Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing acidic oligosaccharides. researchgate.net ESI-MS analysis of this compound would show pseudomolecular ions such as [M-H]⁻ in negative mode or [M+Na]⁺ in positive mode, confirming the compound's molecular mass of 326.25 g/mol . Tandem MS (MS/MS) experiments can be performed to induce fragmentation, which typically occurs at the glycosidic bond, yielding ions corresponding to the individual monosaccharide units and confirming their sequence. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the compositional analysis of carbohydrates. unirioja.escabidigitallibrary.org Direct analysis of the disaccharide is not feasible due to its low volatility. However, after acid hydrolysis to break the glycosidic bond, the resulting glucuronic acid and xylose can be chemically derivatized (e.g., trimethylsilylation or acetylation) to make them volatile. masonaco.org The derivatized monosaccharides are then separated by GC and identified by their characteristic retention times and mass spectra, confirming the constituent units of the original disaccharide. cabidigitallibrary.orgmasonaco.org

| Technique | Ion Type | Expected m/z | Information Yielded |

|---|---|---|---|

| ESI-MS (Negative) | [M-H]⁻ | 325.07 | Molecular Weight Confirmation |

| ESI-MS (Positive) | [M+Na]⁺ | 349.05 | Molecular Weight Confirmation |

| ESI-MS/MS of [M-H]⁻ | Fragment Ions | 193.03 (GlcA-H)⁻, 149.05 (Xyl-H₂O-H)⁻ | Sequence and Linkage Information |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band around 3400 cm⁻¹ corresponds to O-H stretching vibrations of the multiple hydroxyl groups. researchgate.netresearchgate.net A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid group in the glucuronic acid moiety. researchgate.net Bands in the 1000-1200 cm⁻¹ region are due to C-O stretching vibrations of the alcohols and the glycosidic linkage. researchgate.netbme.hu

Ultraviolet-Visible (UV-Vis) spectroscopy has limited application in the direct structural elucidation of this compound, as saturated carbohydrates lack strong chromophores that absorb light in the UV-Vis range (200-800 nm). electrochemsci.orgresearchgate.net However, UV-Vis detection can be employed for quantification following chemical reactions that produce a colored product, such as the phenol-sulfuric acid method for total carbohydrate content. researchgate.netnih.gov The carboxyl group of the glucuronic acid residue exhibits weak absorption at lower wavelengths (around 210 nm). electrochemsci.org

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl groups |

| ~2920 | C-H stretch | Aliphatic C-H |

| ~1735 | C=O stretch | Carboxylic acid |

| 1000-1200 | C-O stretch | Alcohols, Glycosidic bond |

Chemical Derivatization and Chromatographic Analysis

Chemical derivatization is a critical preparatory step in the chromatographic analysis of carbohydrates. It involves modifying the sugar molecules to increase their volatility and thermal stability, particularly for gas chromatography, or to attach a chromophore for enhanced detection in liquid chromatography.

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is a cornerstone technique for determining the positions of glycosidic linkages in oligosaccharides. The process involves methylating all free hydroxyl (-OH) groups on the sugar residues. The glycosidic bonds linking the monosaccharides are then cleaved by acid hydrolysis. The resulting partially methylated monosaccharides are subsequently analyzed, typically after reduction and acetylation, by gas chromatography-mass spectrometry (GC-MS). The positions of the original glycosidic linkages and branching points are identified by locating the hydroxyl groups that were not methylated.

In the specific case of this compound, methylation analysis proceeds as follows:

Methylation: All free hydroxyl groups on both the glucuronic acid and xylose residues are converted to methyl ethers (-OCH₃).

Reduction: The carboxyl group of the glucuronic acid methyl ester is reduced.

Hydrolysis: The glycosidic bond between the two sugar units is cleaved, yielding two partially methylated monosaccharides.

Analysis: The products are identified. For this compound, the analysis yields 2,3,4,6-tetra-O-methyl-D-glucose and 3,4-di-O-methyl-D-xylose.

The identification of 3,4-di-O-methyl-D-xylose is definitive proof that the original glycosidic linkage involved the hydroxyl group at the C-2 position of the xylose unit.

Table 1: Products of Methylation Analysis of this compound

| Original Monosaccharide Unit | Position(s) Involved in Linkage/Ring | Methylated Hydrolysis Product |

|---|---|---|

| Glucopyranosyluronic acid | C-1 (Glycosidic Bond) | 2,3,4,6-tetra-O-methyl-D-glucose |

High-Performance Liquid Chromatography (HPLC) and Anion Exchange Chromatography

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the monosaccharide components of an oligosaccharide after acid hydrolysis. Since native sugars lack a strong chromophore, pre-column derivatization is often employed to enhance detection by UV or fluorescence detectors. A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the monosaccharides.

High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful method that does not require derivatization. It separates carbohydrates based on their acidity, taking advantage of the weakly acidic nature of their hydroxyl groups at high pH. This technique is particularly effective for separating a complex mixture of neutral and acidic sugars, such as xylose and glucuronic acid.

The analytical process involves:

Hydrolysis: The this compound is hydrolyzed into its constituent monosaccharides, glucuronic acid and xylose, using an acid like trifluoroacetic acid (TFA).

Separation: The hydrolysate is injected into the chromatography system.

HPLC: Using a reversed-phase column (e.g., C18) to separate the PMP-derivatized sugars.

HPAEC-PAD: Using a strong anion-exchange column (e.g., CarboPac™) with an alkaline mobile phase (e.g., NaOH/NaOAc gradient) to separate the native sugars.

Detection & Quantification: The separated monosaccharides are detected and quantified by comparing their retention times and peak areas to those of known standards.

Gas Chromatography (GC) for Monosaccharide Composition

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is the gold standard for detailed monosaccharide composition analysis due to its high resolution and sensitivity. ucdavis.edu The analysis of carbohydrates by GC requires that the non-volatile sugars be converted into thermally stable and volatile derivatives. cabidigitallibrary.org

The standard procedure for analyzing the monosaccharide composition of this compound is as follows:

Hydrolysis: The glycosidic bond is cleaved with acid to release the individual xylose and glucuronic acid units.

Reduction (Optional but common): The aldehyde groups of the monosaccharides are reduced to alditols (e.g., xylitol (B92547) and gulonic acid) using a reducing agent like sodium borohydride. This step simplifies the chromatogram by eliminating the multiple peaks caused by anomeric forms (α and β isomers) of each sugar. cabidigitallibrary.org

Derivatization: The hydroxyl groups are converted into more volatile derivatives, most commonly through acetylation (using acetic anhydride) to form alditol acetates, or through silylation (using reagents like HMDS and TMCS) to form trimethylsilyl (B98337) (TMS) ethers.

GC-MS Analysis: The derivatized sample is injected into the GC, where the components are separated based on their boiling points and polarity on a capillary column. The eluted compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each component that allows for unambiguous identification. nih.govresearchgate.net

Quantitative Analytical Methods for Uronic Acid and Xylose Molar Ratios

Determining the precise molar ratio of glucuronic acid to xylose is essential for confirming the compound's identity and purity. This is typically achieved using specific chemical reactions that target either the uronic acid or the pentose (B10789219) sugar.

Decarboxylation-Based Quantification

This method is highly specific for the quantification of uronic acids. When uronic acids are heated in a strong, non-oxidizing acid environment (typically boiling 12% hydrochloric acid), they undergo decarboxylation, releasing the carboxyl group as carbon dioxide (CO₂). nist.govresearchgate.net The amount of uronic acid in the sample is directly proportional to the amount of CO₂ evolved.

The procedure involves:

Heating a known quantity of the this compound sample in boiling HCl.

Trapping the evolved CO₂ in a stream of inert gas.

Quantifying the trapped CO₂, often by absorption into a standardized solution of barium hydroxide (B78521) (Ba(OH)₂) and titrating the excess, or by using a modern CO₂ analyzer.

This technique quantifies the glucuronic acid component, and by knowing the total sample mass, the relative amount of xylose can be inferred.

Colorimetric Assays

Colorimetric assays are rapid and convenient methods for quantifying specific classes of sugars. They rely on the reaction of the sugar with a chromogenic reagent to produce a colored product, the absorbance of which is measured with a spectrophotometer and compared to a standard curve.

For Uronic Acid Quantification:

m-Hydroxydiphenyl-Sulfuric Acid Method: This is a widely used and sensitive assay for uronic acids. researchgate.net In hot, concentrated sulfuric acid, the glucuronic acid is dehydrated to form furfural (B47365) derivatives. These derivatives then react with m-hydroxydiphenyl to produce a colored compound, typically measured at an absorbance of 520 nm.

Carbazole (B46965) Method: Similar to the above, the sample is heated with concentrated sulfuric acid, and the resulting derivatives react with carbazole to form a pink- to red-colored product measured at 530 nm. docksci.com

For Xylose Quantification:

Phloroglucinol (B13840) Assay: This method is specific for pentoses like xylose. In the presence of strong acid (acetic and hydrochloric acid) and heat, xylose is converted to furfural. The furfural then reacts with phloroglucinol to form a pink-colored complex with a maximum absorbance around 554 nm. elabscience.comnih.gov

Orcinol-Sulfuric Acid Assay: This is another classic method where pentoses react in hot acid with orcinol (B57675) and a ferric chloride catalyst to yield a distinct color (often greenish-blue), which can be measured spectrophotometrically.

By performing separate, specific colorimetric assays for uronic acids and for xylose on a hydrolyzed sample of the compound, the molar quantities of each can be determined independently, allowing for a direct calculation of their molar ratio.

Table 2: Summary of Quantitative Colorimetric Assays

| Target Monosaccharide | Assay Method | Reagents | Wavelength (nm) |

|---|---|---|---|

| Glucuronic Acid | m-Hydroxydiphenyl | Sulfuric acid, m-hydroxydiphenyl | 520 |

| Glucuronic Acid | Carbazole | Sulfuric acid, carbazole | 530 |

| Xylose | Phloroglucinol | Acetic acid, HCl, phloroglucinol | 554 |

Functional Roles and Interactions in Polysaccharide Structures

Contribution to Plant Cell Wall Architecture and Assembly

Glucuronoxylans, which are characterized by the presence of 2-O-(Glucopyranosyluronic acid)xylose side chains, are integral to the structure and function of the plant cell wall, particularly the secondary walls of dicotyledonous plants and hardwoods. researchgate.netnih.gov These hemicelluloses play an essential intermediate role by facilitating interactions between cellulose (B213188) microfibrils and the lignin (B12514952) matrix, which is crucial for the wall's integrity. nih.gov

The interaction is not limited to cellulose. Xylan (B1165943) hemicelluloses are also covalently linked to lignin, forming lignin-carbohydrate complexes (LCCs) that embed the cellulose-hemicellulose network, providing structural reinforcement. researchgate.net In grasses, for instance, ferulic acid can form ester linkages to arabinose side chains on the xylan backbone and ether bonds with lignin, effectively cross-linking the polysaccharides and the phenolic polymer. mdpi.com Molecular dynamics simulations suggest that lignin precursors and oligomers can adsorb onto the surface of cellulose microfibrils, and this interaction is likely influenced by the surrounding hemicellulose matrix. usda.gov This intricate network of interactions is fundamental to the assembly and structural stability of the plant cell wall. nih.gov

The dense network of interactions involving glucuronoxylans directly impacts the mechanical properties of the plant cell wall, such as strength and flexibility. The cross-linking of cellulose, hemicellulose, and lignin creates a robust composite material capable of resisting the internal turgor pressure of the plant cell. mdpi.com Studies on xylan-deficient mutants have demonstrated the importance of this hemicellulose; these plants often exhibit stunted growth and deformed vascular tissues, highlighting xylan's role in building a functionally strong cell wall. nih.gov

This same structural integrity, however, contributes to the recalcitrance of lignocellulosic biomass, which is a major challenge in its conversion to biofuels and other bioproducts. researchgate.netmdpi.com The extensive cross-linking between lignin and polysaccharides shields the cellulose from enzymatic degradation. mdpi.com The presence and nature of xylan substitutions, including the glucuronic acid side chains, play a significant role in determining this resistance to depolymerization. researchgate.net Overcoming this recalcitrance is a key goal in developing economically viable biorefinery processes. mdpi.com

Influence on Polysaccharide Solubility and Solution Behavior

The solubility of polysaccharides is heavily dependent on their molecular structure, including molecular weight, degree of branching, and the presence of charged groups. researchgate.net The this compound unit significantly influences the solubility and solution behavior of the parent xylan. The carboxyl group of glucuronic acid is ionizable, imparting a negative charge to the polymer in aqueous solutions at neutral or alkaline pH. This charge leads to electrostatic repulsion between polymer chains, which can prevent aggregation and enhance solubility in water. researchgate.net

Conversely, linear polysaccharides with uniform linkages, like a pure xylan backbone, are often insoluble due to their ability to pack closely and form crystalline regions. researchgate.net The presence of side chains, such as the glucuronic acid unit, disrupts this regularity, hindering crystallization and generally increasing solubility. However, the distribution and density of these side chains are critical. In some cases, specific substitution patterns can lead to intermolecular associations and aggregation in solution. helsinki.fi Furthermore, chemical modifications like deacetylation or partial acid hydrolysis can alter the side chains and conformation of polysaccharides, thereby changing their functional properties and solubility. researchgate.netsemanticscholar.org

Biological Recognition and Activities of Polysaccharides Containing the Disaccharide Unit

Polysaccharides and their constituent oligosaccharides are not merely structural materials; they are also recognized by biological systems and can elicit specific responses. Glucuronoxylans and xylo-oligosaccharides (XOS) derived from them have demonstrated significant bioactivity, particularly in modulating the immune system and gut microbiota.

Acidic xylans, including 4-O-methylglucuronoxylans, have been shown to possess immunomodulatory activity. nih.govresearchgate.net These polysaccharides can stimulate immune cells, such as lymphocytes, which are key players in cellular and humoral immunity. mdpi.com For example, studies have evaluated the mitogenic effect of 4-O-methylglucuronoxylans on rat thymocytes, demonstrating their ability to induce immune responses. researchgate.net The mechanism of action can involve enhancing the proliferation of T- and B-lymphocytes and inducing the secretion of cytokines like interferon-γ (IFN-γ), which regulate immune responses. mdpi.com

However, the relationship between structure and activity is complex. Research has indicated that factors such as molecular mass and the specific pattern of side chains can influence the immunomodulatory potential. nih.gov While some studies have found that the uronic acid content is not the sole determinant of activity, others have shown that oligosaccharides derived from these complex polysaccharides can have distinct biological effects, including antioxidant and anti-inflammatory properties. nih.govresearchgate.netnih.gov

| Polysaccharide Type | Source(s) | Observed Immunomodulatory Effect | Reference |

|---|---|---|---|

| Arabinoglucuronoxylan (AGX) | Corn cobs | Mitogenic and comitogenic activity on rat thymocytes; activity influenced by molecular mass. | nih.gov |

| 4-O-methylglucuronoxylans (GX) | Beechwood, Medicinal herbs | Mitogenic effect on rat thymocytes; activity not solely determined by uronic acid content. | nih.govresearchgate.net |

| Xylo-oligosaccharides (XOS) | Hydrolyzed Xylan | Anti-inflammatory and immune-regulating action; reduced inflammatory mediators in macrophages. | researchgate.net |

| Acidic XOS | Hydrolyzed Xylan | Suppressive effect on contact hypersensitivity in mice. | nih.gov |

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon. nih.gov Xylo-oligosaccharides (XOS), which are hydrolysis products of xylan, are recognized as potent prebiotics. researchgate.netnih.gov

Numerous studies have demonstrated that the consumption of XOS leads to significant shifts in the gut microbiota. nih.govresearchgate.net Specifically, XOS has been shown to increase the populations of beneficial bacteria such as Bifidobacterium spp. and Lactobacillus spp. nih.govresearchgate.net Simultaneously, they can decrease the abundance of potentially pathogenic bacteria like Clostridium perfringens. researchgate.net This modulation of the gut microbiome is considered beneficial for gastrointestinal health. nih.gov The fermentation of XOS by gut bacteria produces short-chain fatty acids (SCFAs), which help maintain gut epithelial health and regulate metabolic processes. researchgate.net Studies in human subjects have confirmed that daily consumption of XOS-enriched foods can improve the intestinal microbiota balance, demonstrating their potential as a functional food ingredient. nih.govresearchgate.net

| Study Focus | Key Findings | Reference |

|---|---|---|

| XOS-enriched rice porridge in healthy humans | Significantly increased fecal counts of Lactobacillus spp. and Bifidobacterium spp.; decreased Clostridium perfringens. | nih.govresearchgate.net |

| General review of XOS | Fermentation produces short-chain fatty acids, improves gut health, and regulates metabolism. | researchgate.net |

| XOS in pre-diabetic subjects | Altered gut bacteria, decreasing taxa associated with pre-diabetes and increasing beneficial species like Blautia hydrogneotrophica. | nutritionaloutlook.com |

| General properties of XOS | Predominantly utilized by members of the Bifidobacterium genus. | nih.gov |

Metabolic Pathways and Utilization by Microorganisms

Assimilation of Xylose and Glucuronic Acid by Bacterial and Fungal Strains

Microorganisms have evolved distinct metabolic pathways to utilize the monosaccharide constituents of 2-O-(Glucopyranosyluronic acid)xylose: D-xylose and D-glucuronic acid.

D-Xylose Metabolism: The assimilation of D-xylose, the second most abundant carbohydrate in lignocellulosic materials, varies significantly between bacteria and fungi. researchgate.net

Bacterial Pathways: Bacteria primarily utilize the xylose isomerase (XI) pathway . researchgate.netresearchgate.netresearchgate.net In this pathway, D-xylose is directly isomerized to D-xylulose by the enzyme xylose isomerase. researchgate.netresearchgate.net D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the central pentose (B10789219) phosphate (B84403) pathway (PPP) for conversion into intermediates of glycolysis. nih.govresearchgate.net This pathway is common in bacteria such as Escherichia coli, Bacillus species, and Lactococcus lactis. mdpi.comnih.gov Some bacteria may also employ the Weimberg and Dahms non-phosphorylative pathways. mdpi.com The transport of xylose into bacterial cells is an active process, often involving high- and low-affinity transporter systems. mdpi.com

Fungal and Yeast Pathways: Yeasts and filamentous fungi typically use a two-step oxido-reductase (XR-XDH) pathway . researchgate.netresearchgate.net This process begins with the reduction of D-xylose to xylitol (B92547), a reaction catalyzed by xylose reductase (XR) and often requiring NADPH as a cofactor. researchgate.netmdpi.com Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), which typically uses NAD+. researchgate.net As in bacteria, the resulting D-xylulose is phosphorylated and enters the pentose phosphate pathway. researchgate.net This pathway is well-documented in yeasts like Saccharomyces cerevisiae and Candida species. researchgate.netmdpi.com

| Pathway | Key Enzymes | Organism Group | Initial Step | Cofactor Preference (Typical) |

| Xylose Isomerase (XI) | Xylose Isomerase, Xylulokinase | Bacteria | D-xylose → D-xylulose | None for isomerase |

| Oxido-Reductase (XR-XDH) | Xylose Reductase, Xylitol Dehydrogenase | Fungi/Yeast | D-xylose → Xylitol | NADPH (XR), NAD+ (XDH) |

D-Glucuronic Acid Metabolism: The catabolism of D-glucuronic acid in bacteria is commonly achieved through the Ashwell pathway , also known as the isomerase pathway. nih.gov In organisms like Escherichia coli, the genes for the necessary enzymes are organized in the uxaCBA and uxuAB operons. nih.gov The pathway involves the following steps:

Uptake of D-glucuronic acid via a specific transporter, such as ExuT in E. coli. nih.gov

Isomerization of D-glucuronic acid to D-fructuronic acid by uronate isomerase (UxaC). nih.gov

Reduction of D-fructuronic acid to D-mannonic acid by D-fructuronate reductase (UxuB). nih.gov

D-mannonic acid is then dehydrated and cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which can enter central metabolic pathways. nih.gov

Fungi employ a different degradation route for uronic acids, which involves an initial reduction of D-galacturonic acid (a related uronic acid) to L-galactonic acid. nih.gov

Microbial Degradation of Glucuronoxylans and Subsequent Disaccharide Metabolism

The utilization of this compound is preceded by the depolymerization of the parent polysaccharide, glucuronoxylan. This is a critical step in the natural carbon cycle and for industrial bioconversion processes. wur.nl

The breakdown of glucuronoxylan is an enzymatic process carried out by a consortium of microorganisms, including bacteria and fungi, that secrete a suite of hemicellulase (B13383388) enzymes. nih.govnih.gov The key enzymes involved are:

Endo-1,4-β-xylanases: These enzymes cleave the β-1,4-xylosidic linkages in the xylan (B1165943) backbone, releasing smaller oligosaccharides. wur.nlnih.gov

β-Xylosidases: These act on xylo-oligomers, cleaving off xylose monomers from the non-reducing end. nih.gov

α-Glucuronidases: This is a crucial debranching enzyme that specifically hydrolyzes the α-1,2-glycosidic bond linking the glucuronic acid side chain to the xylose backbone, thereby releasing the uronic acid. nih.gov

The coordinated action of these enzymes results in the release of monosaccharides (xylose), xylo-oligosaccharides, and aldobiuronic acids like 2-O-(α-D-glucopyranosyluronic acid)-D-xylose. nih.govresearchgate.net

Once liberated, the disaccharide must be transported into the microbial cell for further metabolism. Research on the bacterium Enterobacter asburiae strain JDR-1, which can ferment methylglucuronoxylose (a derivative of the target disaccharide), indicates that the aldobiuronate is transported into the cell before being hydrolyzed. nih.govasm.org Inside the cell, the disaccharide is cleaved by the intracellular α-glucuronidase into D-glucuronic acid and D-xylose. nih.govasm.org These monosaccharides are then funneled into their respective catabolic pathways as described in section 8.1. nih.govasm.org The ability of certain microbes to couple the depolymerization of glucuronoxylan with the assimilation of its products makes the process highly efficient. nih.gov

Metabolic Engineering of Microorganisms for Enhanced Xylose and Uronic Acid Utilization

The efficient co-fermentation of all sugars derived from lignocellulosic biomass, including xylose and uronic acids, is a primary goal in the development of microbial cell factories for biofuel and biochemical production. asm.orgmdpi.com Metabolic engineering plays a crucial role in optimizing microbial strains for this purpose. nih.govresearchgate.net

Key strategies for enhancing xylose and uronic acid utilization include:

Overexpression of Key Enzymes: A common approach is to increase the expression of rate-limiting enzymes in the natural metabolic pathways. mdpi.com For instance, overexpressing xylose isomerase and xylulokinase in bacteria can improve the rate of xylose consumption. nih.gov In organisms engineered to produce specific chemicals, such as xylonic acid, the overexpression of xylose dehydrogenase (XDH) is a primary strategy. mdpi.com

Deletion of Competing Pathways: To channel metabolic flux towards a desired product and prevent the consumption of intermediates, competing pathways are often deleted. nih.govresearchgate.net For example, to enhance xylitol production in E. coli, genes for xylose isomerase (xylA) and xylulokinase (xylB) can be knocked out to prevent xylose from entering the pentose phosphate pathway, while a gene for xylose reductase is introduced. mdpi.com Similarly, to produce xylonic acid, genes responsible for its further degradation can be removed. nih.gov

Cofactor Balancing: Many key reactions in xylose and uronic acid metabolism are redox reactions that depend on cofactors like NAD(P)H and NAD(P)+. mdpi.com The XR-XDH pathway in yeast, for example, can lead to a redox imbalance. Engineering strains to have an effective system for cofactor regeneration is critical. This can involve overexpressing enzymes like transhydrogenases that interconvert NADH and NADPH to better match the supply with the enzymatic demand. mdpi.com

Transporter Engineering: The uptake of sugars into the cell can be a significant bottleneck. mdpi.com Engineering microorganisms to express more efficient or specific sugar transporters can improve the rate of substrate utilization. mdpi.comnih.gov This is particularly important for achieving efficient co-utilization of mixed sugars found in biomass hydrolysates. mdpi.com

These metabolic engineering strategies have been successfully applied to a range of microorganisms, including Escherichia coli, Zymomonas mobilis, and Saccharomyces cerevisiae, to improve the conversion of xylose and uronic acids into valuable products like ethanol, xylitol, and various organic acids. mdpi.commdpi.com

Future Research Directions and Advanced Glycoscience Applications

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of glucuronoxylan, the polymer containing 2-O-(Glucopyranosyluronic acid)xylose, occurs in the Golgi apparatus and involves a suite of specialized enzymes. nih.gov While significant progress has been made in identifying the glycosyltransferases (GTs) responsible for the xylan (B1165943) backbone and the addition of glucuronic acid (GlcA) sidechains, many aspects of this complex process remain to be fully elucidated.

Future research will likely focus on the discovery and characterization of novel enzymes with specific roles in glucuronoxylan synthesis. A key area of investigation is the precise identification and functional analysis of the glucuronosyltransferases that specifically catalyze the formation of the α-1,2-linkage between GlcA and the xylose backbone. While enzymes from the GT8 family, such as GUX1 and GUX2 in Arabidopsis thaliana, are known to add these side chains, the full diversity and specific functions of these enzymes across different plant species are yet to be explored. nih.gov

Understanding the regulatory networks that govern the expression and activity of these biosynthetic enzymes is another critical research avenue. This includes identifying transcription factors that control the coordinated expression of genes involved in xylan synthesis and elucidating the signaling pathways that respond to developmental and environmental cues to modify glucuronoxylan structure. The interplay between different enzymatic activities, such as xylosyltransferases, glucuronosyltransferases, and methyltransferases, and how this is regulated to produce specific patterns of GlcA substitution is an area of active investigation.

Table 1: Key Enzyme Families Involved in Glucuronoxylan Biosynthesis

| Enzyme Family | Function | Key Enzymes (Examples from Arabidopsis) |

| Glycosyltransferase Family 43 (GT43) | Xylan backbone elongation | IRX9, IRX14 |

| Glycosyltransferase Family 47 (GT47) | Xylan backbone elongation | IRX10 |

| Glycosyltransferase Family 8 (GT8) | Addition of glucuronic acid side chains | GUX1, GUX2, GUX3 |

| DUF579 Family | Methylation of glucuronic acid | GXM (Glucuronoxylan Methyltransferase) |

Development of Integrated Synthetic Strategies for Complex Glycans

The chemical and enzymatic synthesis of complex glycans containing the this compound moiety is a challenging yet crucial area of research. These synthetic oligosaccharides are invaluable tools for probing the biological functions of glucuronoxylans and for developing novel biomaterials.

Chemical synthesis of uronic acid-containing oligosaccharides is hampered by the electron-withdrawing nature of the carboxylic acid group, which reduces the reactivity of the anomeric center. Future strategies will likely focus on the development of novel protecting groups and activation methods to overcome these challenges and enable efficient and stereoselective glycosylations.

Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions, offer a promising avenue for the construction of complex glycans. This integrated approach could involve the chemical synthesis of a core structure, followed by the enzymatic addition of the 2-O-linked glucuronic acid using specific glucuronosyltransferases. The availability of recombinant glycosyltransferases and engineered enzymes with tailored specificities will be critical for the success of these strategies. Furthermore, the enzymatic synthesis of the necessary sugar nucleotide donor, UDP-glucuronic acid, is a key component of these integrated systems.

Advanced Understanding of Structure-Function Relationships in Glycobiopolymers

The this compound unit is not merely a decorative side chain on the xylan backbone; it plays a pivotal role in the structure and function of the plant cell wall. Advanced research is focused on elucidating the precise relationship between the structure of glucuronoxylan, dictated by the frequency and patterning of these side chains, and its interactions with other cell wall biopolymers.

A significant area of future investigation is the role of this compound in lignin-carbohydrate complexes (LCCs). It is believed that the glucuronic acid residues can form ester linkages with lignin (B12514952), covalently linking the hemicellulose and lignin networks and contributing to the recalcitrance of biomass to degradation. A deeper understanding of these linkages is crucial for developing more efficient methods for biomass deconstruction. Furthermore, recent studies have revealed a novel function for these side chains in anchoring suberin-like compounds to the cell wall, challenging the current understanding of wood cell wall composition. researchgate.netontosight.ai

Table 2: Functional Implications of this compound in Glycobiopolymers

| Structural Feature | Functional Consequence |

| Presence of Glucuronic Acid Side Chains | Influences xylan conformation and interaction with cellulose (B213188). researchgate.net |

| Patterning of Glucuronic Acid | Affects the three-dimensional structure of the cell wall. |

| Acidic Nature of Glucuronic Acid | Potential for ionic cross-linking with cations. |

| Reactivity of Carboxyl Group | Formation of covalent ester linkages with lignin in LCCs. |

| Anchoring Site | Fastening of suberin-like aliphatic compounds to the cell wall. researchgate.netontosight.ai |

Biotechnological and Sustainable Bioprocessing Applications

The unique chemical structure of this compound and the polymer it constitutes, glucuronoxylan, offers a wealth of opportunities for biotechnological applications and the development of sustainable bioprocessing technologies.

In the context of biorefineries, the enzymatic hydrolysis of glucuronoxylan is a key step in the production of biofuels and value-added chemicals. The presence and pattern of 2-O-linked glucuronic acid residues influence the accessibility of the xylan backbone to xylanolytic enzymes. Therefore, a deeper understanding of these enzymes and the development of enzyme cocktails tailored to specific glucuronoxylan structures are crucial for efficient biomass conversion. nih.gov For instance, the removal of glucuronic acid from xylan has been shown to significantly improve the release of fermentable sugars. nih.gov

The oligosaccharides derived from the partial hydrolysis of glucuronoxylan, known as xylooligosaccharides (XOS), have significant potential as prebiotics. nih.govnih.gov These non-digestible oligosaccharides can selectively promote the growth of beneficial gut bacteria. The specific structure of these XOS, including the presence of glucuronic acid side chains, may influence their prebiotic activity. Future research will focus on the controlled enzymatic production of XOS with defined structures and the evaluation of their health benefits.

Furthermore, glucuronoxylan itself can be utilized as a renewable and biodegradable polymer for the development of novel biomaterials. Its properties can be tailored through chemical or enzymatic modification of the this compound units to create hydrogels, films, and nanoparticles for applications in drug delivery, tissue engineering, and food packaging. ontosight.ainih.gov Water-soluble glucuronoxylan has also shown promise as a dispersing agent for carbon nanotubes. ps-biotec.com

Table 3: Potential Biotechnological and Bioprocessing Applications

| Application Area | Specific Use | Rationale |

| Biofuels and Biochemicals | Source of fermentable sugars (xylose and glucose). | Enzymatic hydrolysis of glucuronoxylan from lignocellulosic biomass. nih.gov |

| Prebiotics | Production of xylooligosaccharides (XOS). | Selective fermentation by beneficial gut microbiota. nih.govnih.gov |

| Biomaterials | Renewable and biodegradable polymers for hydrogels, films, etc. | Tailorable properties through chemical/enzymatic modification. ontosight.ainih.gov |

| Nanotechnology | Dispersant for carbon nanotubes. | Effective solubilization and dispersal of nanomaterials. ps-biotec.com |

Q & A

Basic Research Questions

Q. What analytical methods are essential for confirming the structure of 2-O-(Glucopyranosyluronic acid)xylose?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) and mass spectrometry (MS). For example, 1H and 13C NMR can identify glycosidic linkages and anomeric configurations, while high-resolution MS confirms molecular mass. Hydrolysis studies (acid/enzymatic) followed by chromatographic analysis (HPLC or GC-MS) of monosaccharide residues validate sugar composition .

- Key Data : In structural studies, 2-O-(4-O-methyl-D-glucuronosyl)-D-xylose was characterized via methylation analysis, revealing linkages via C2 of xylose and C1 of glucuronic acid .

Q. How is this compound isolated from plant polysaccharides?

- Methodology : Use sequential extraction and purification steps:

Acid/alkaline hydrolysis of polysaccharides (e.g., from Cudrania tricuspidata or Arachis hypogaea) under controlled conditions (e.g., 0.5M H2SO4, 80°C, 2h) to release oligosaccharides .

Chromatographic separation via size-exclusion (SEC) or ion-exchange chromatography.

Validation using NMR and monosaccharide composition analysis .

Q. What are the challenges in synthesizing this compound in vitro?

- Methodology : Enzymatic synthesis using glycosyltransferases (e.g., cyclodextrin glycosyltransferase) or chemical methods like Koenigs-Knorr glycosylation. Challenges include:

- Steric hindrance at the C2 position of xylose, requiring optimized protecting-group strategies.

- Low yields due to competing side reactions; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when determining glycosidic linkage stereochemistry?

- Methodology :

- Perform rotating-frame Overhauser effect spectroscopy (ROESY) to detect spatial proximity between protons across glycosidic bonds.

- Compare experimental data with computational models (e.g., density functional theory (DFT)-predicted chemical shifts).

- Use methylation analysis to confirm linkage positions independently .

Q. What experimental designs optimize the study of immunomodulatory activity for this compound?

- Methodology :

In vitro assays : Measure cytokine production (e.g., IL-6, TNF-α) in macrophage models (e.g., RAW 264.7 cells) using ELISA.

Dose-response curves : Test concentrations from 1–100 μg/mL to identify bioactive thresholds.

Control experiments : Include lipopolysaccharide (LPS) as a positive control and assess cytotoxicity via MTT assays.

- Data Interpretation : For polysaccharides from Cudrania tricuspidata, 4-O-methyl-glucuronic acid substitutions enhanced immune activation via TLR4 signaling .

Q. How do researchers address variability in enzymatic hydrolysis yields of this compound-containing polysaccharides?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (pH, temperature, enzyme/substrate ratio) to identify optimal conditions.

- Kinetic analysis : Use Michaelis-Menten models to quantify enzyme efficiency (Km, Vmax).

- Contradiction resolution : If yields plateau, assess enzyme inhibition by uronic acid residues or switch to recombinant enzymes with higher specificity .

Methodological Considerations

Q. What strategies ensure reproducibility in methylation analysis for linkage determination?

- Protocol :

Methylate polysaccharides using Hakomori’s method (NaH, CH3I in DMSO).

Hydrolyze with 2M TFA (120°C, 2h) and reduce with NaBD3.

Acetylate and analyze derivatives via GC-MS.

- Pitfalls : Incomplete methylation or over-methylation of uronic acid residues can skew results. Validate with NMR .

Q. How to validate the purity of synthesized this compound?

- Methodology :

- HPLC-PDA/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with UV (210 nm) and MS detection.

- Specific rotation : Compare experimental [α]D values with literature data.

- Elemental analysis : Confirm C/H/O ratios match theoretical values .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.